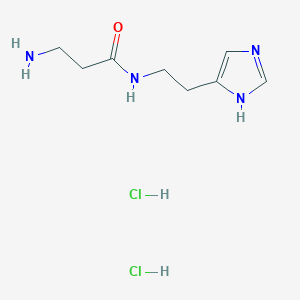

Carcinine dihydrochloride

Description

Properties

IUPAC Name |

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTUNIWBUQUKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205634 | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57022-38-5 | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057022385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57022-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECARBOXY CARNOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7K9I5QR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Carcinine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) dihydrochloride (B599025), the dihydrochloride salt of carcinine (β-alanylhistamine), is a naturally occurring imidazole-containing dipeptide derivative with a multifaceted mechanism of action.[1][2][3] This guide provides a comprehensive overview of its core pharmacological effects, focusing on its roles as a selective histamine (B1213489) H3 receptor antagonist, a potent antioxidant, and an effective anti-glycation agent.[4][5][6][7] It also explores its neuroprotective properties and its ability to modulate matrix metalloproteinases.[4][8] Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and signaling pathways are visually represented to offer a clear and in-depth understanding of carcinine's therapeutic potential.

Core Mechanisms of Action

Carcinine dihydrochloride exerts its biological effects through several distinct yet interconnected mechanisms:

-

Histamine H3 Receptor Antagonism: Carcinine is a selective and orally active antagonist of the histamine H3 receptor.[4] This antagonism leads to an increase in the release of histamine and other neurotransmitters in the brain, which is the basis for its neuroprotective and cognitive-enhancing effects.[9]

-

Antioxidant Activity: Carcinine is a potent antioxidant, capable of scavenging various reactive oxygen species (ROS), including hydroxyl radicals.[1][2][3][10] This activity helps protect cells and tissues from oxidative damage.[1][2][3]

-

Anti-glycation and Deglycation Properties: Carcinine effectively combats the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[10][11][12] It acts by scavenging glucose and regenerating glycated proteins.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacological activity of this compound.

Table 1: Histamine Receptor Binding Affinity [4][9]

| Receptor | Ki (μM) | Selectivity vs. H3 |

| H3 | 0.2939 | - |

| H1 | 3621.2 | ~12,321-fold |

| H2 | 365.3 | ~1,243-fold |

Table 2: In Vitro Efficacy

| Assay | Endpoint | Concentration/Dose | Result | Reference |

| 4-HNE-induced protein modification inhibition | IC50 | 33.2 μg/μL | - | [4] |

| Hydroxyl radical scavenging | - | 10 mM | Inhibition of deoxyribose damage | [4] |

| Lipid peroxidation inhibition | - | 10-25 mM | Inhibition of linoleic acid and phosphatidylcholine liposomal peroxidation | [1][2][3] |

| K+-induced 5-HT release | - | 2-50 μM | Increased release in mouse forebrain slices | [4] |

| MMP-9 protein expression inhibition in SK-Hep-1 cells | IC50 | 105 µM | - | [13] |

| MMP-9 activity inhibition in SK-Hep-1 cells | IC50 | 63 µM | - | [13] |

Table 3: In Vivo Efficacy in Mice

| Model | Administration | Dose | Effect | Reference |

| Light-induced retinal damage | i.g., daily for 5 days | 0.2-20 mg/mouse | Retinal protection | [4] |

| Pentylenetetrazole (PTZ)-induced seizures | i.p. | 2-20 mg/kg | Reduced seizure stage, prolonged latency | [4] |

| Scopolamine-induced learning deficit | i.p. | 10-20 mg/kg | Amelioration of learning deficit | [4] |

| Cortical and midbrain histamine content | i.p. | 5-50 mg/kg | Decreased histamine content | [4] |

Signaling Pathways and Molecular Interactions

Histamine H3 Receptor Antagonism Signaling Pathway

Carcinine's antagonism of the presynaptic H3 autoreceptor blocks the negative feedback loop on histamine synthesis and release. This leads to increased histaminergic neurotransmission, which can modulate other neurotransmitter systems and contribute to its effects on arousal, cognition, and seizure susceptibility.

Caption: Carcinine antagonizes the H3 receptor, increasing histamine release.

Antioxidant and Anti-glycation Mechanisms

Carcinine's antioxidant properties stem from its ability to directly scavenge free radicals. Its anti-glycation effect involves a dual action: preventing the initial glycation of proteins by scavenging reactive carbonyl species and potentially reversing existing AGEs.

Caption: Carcinine scavenges ROS and inhibits the formation of AGEs.

Experimental Protocols

Histamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for histamine H1, H2, and H3 receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from guinea pig brain (for H1 and H3) and stomach (for H2) through homogenization and differential centrifugation.

-

Radioligand Binding:

-

H1 Receptor: Incubate membrane preparations with a known concentration of [3H]-pyrilamine in the presence of varying concentrations of this compound.

-

H2 Receptor: Incubate membrane preparations with [3H]-tiotidine in the presence of varying concentrations of this compound.

-

H3 Receptor: Incubate membrane preparations with [3H]-Nα-methylhistamine in the presence of varying concentrations of this compound.

-

-

Incubation and Separation: Incubate the mixtures at a specified temperature and duration (e.g., 25°C for 60 minutes). Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 values (concentration of carcinine that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. This compound | 57022-38-5 [amp.chemicalbook.com]

- 7. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]

- 8. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]

- 11. The molecular aging of proteins: fight this silent evil with glycoless® – Anti Age Magazine [en.anti-age-magazine.com]

- 12. Skin beautification with oral non-hydrolized versions of carnosine and carcinine: Effective therapeutic management and cosmetic skincare solutions against oxidative glycation and free-radical production as a causal mechanism of diabetic complications and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Carcinine Dihydrochloride: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine (B1662310) (β-alanylhistamine), typically available as carcinine dihydrochloride (B599025), is a naturally occurring dipeptide analog of carnosine (β-alanyl-L-histidine).[1][2] Found in various mammalian tissues, it has garnered significant interest in the scientific community for its diverse biological activities.[3][4] This technical guide provides an in-depth overview of the core biological functions of carcinine dihydrochloride, focusing on its antioxidant, anti-glycation, neuroprotective, and receptor-mediated signaling properties. The information presented herein is intended to support research and development efforts in pharmaceuticals, nutraceuticals, and cosmetic science.

Antioxidant Activity

Carcinine is a potent antioxidant that acts through multiple mechanisms to protect cells and tissues from oxidative damage.[2][3][4][5] Its antioxidant capacity is attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and inhibit lipid peroxidation.[3][4][5]

Mechanisms of Antioxidant Action

-

Free Radical Scavenging: Carcinine is an effective scavenger of hydroxyl radicals (•OH) and other free radicals, donating hydrogen ions to neutralize these highly reactive species.[3][4][5] This direct scavenging activity helps to protect cellular components, including lipids, proteins, and nucleic acids, from oxidative damage.

-

Lipid Peroxidation Inhibition: Carcinine inhibits the peroxidation of lipids in biological membranes.[3][4][5] It can inhibit the catalysis of linoleic acid and phosphatidylcholine liposomal peroxidation.[3][4] This is particularly important in preventing damage to cell membranes and the formation of cytotoxic byproducts.

-

Metal Ion Chelation: While described as a weak metal chelator, this activity contributes to its antioxidant profile by preventing the participation of transition metals like iron in the generation of free radicals.[3][4]

-

Scavenging of Lipid Peroxidation Byproducts: Carcinine can scavenge toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are produced during lipid peroxidation and can cause significant cellular damage.[6][7]

Quantitative Data on Antioxidant Activity

| Parameter | Value | Assay/System | Reference |

| Inhibition of 4-HNE-induced modification of mouse retinal proteins | IC50: 33.2 µg/µL | In vitro dot-blot analysis | [8] |

| Inhibition of linoleic acid and phosphatidylcholine liposomal peroxidation | Effective at 10-25 mM | Thiobarbituric-acid-reactive substance (TBARS) assay | [3][4] |

| Reduction of lipid hydroperoxides | Effective at 10-25 mM | Iodometric, conjugated diene, and TLC assessments | [3] |

Experimental Protocol: Lipid Peroxidation Inhibition (TBARS Assay)

This protocol is a generalized procedure for assessing the inhibition of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Phosphate (B84403) buffer (e.g., 2.0 M, pH 6.6)

-

Lecithin solution

-

Iron (III) chloride (FeCl3) solution

-

Ascorbic acid solution

-

This compound solutions of varying concentrations

-

Trichloroacetic acid (TCA) solution (e.g., 10% and 2.8%)

-

Thiobarbituric acid (TBA) solution (e.g., 1%)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing lecithin, FeCl3, and ascorbic acid in a phosphate buffer.

-

Add varying concentrations of this compound to the reaction mixture. A control sample should be prepared without carcinine.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to induce lipid peroxidation.[3]

-

Stop the reaction by adding TCA solution to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated material.

-

To the supernatant, add TBA solution and heat in a water bath (e.g., 90-100°C) for a set time (e.g., 15-20 minutes) to allow for the formation of the MDA-TBA adduct.[3][9]

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[3]

-

The percentage inhibition of lipid peroxidation is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Experimental Workflow: Antioxidant Activity Assessment

Caption: Workflow of Carcinine's Antioxidant Mechanisms.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in aging and various diseases. Carcinine exhibits significant anti-glycation properties.[2][10]

Mechanism of Anti-Glycation

Carcinine functions as a chemical chaperone to reduce the non-enzymatic glycation of proteins.[6][10] It is believed to act by:

-

Trapping Reactive Carbonyl Species (RCS): Carcinine can react with and neutralize reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO), which are precursors to AGEs.[11]

-

Inhibiting Protein Cross-linking: By preventing the formation of AGEs, carcinine helps to inhibit the cross-linking of proteins, which can impair their function and contribute to tissue stiffness.[11]

-

Transglycation: Carcinine may participate in transglycation reactions, where it accepts a sugar molecule from a glycated protein, thereby reversing the initial glycation step.[11]

The anti-glycation activity of carcinine makes it a promising agent for mitigating the complications of diabetes and skin aging.[11]

Signaling Pathway: AGE Formation and Inhibition

Caption: Simplified pathway of AGE formation and carcinine's inhibitory action.

Experimental Protocol: In Vitro Glycation Assay (BSA-MGO)

This protocol describes a common in vitro method to assess the anti-glycation activity of a compound using bovine serum albumin (BSA) and methylglyoxal (MGO).

Materials:

-

Bovine Serum Albumin (BSA) solution

-

Methylglyoxal (MGO) solution

-

Phosphate buffered saline (PBS), pH 7.4

-

This compound solutions of varying concentrations

-

Sodium azide (B81097)

-

Fluorospectrometer

Procedure:

-

Prepare a reaction mixture containing BSA and MGO in PBS.

-

Add varying concentrations of this compound to the reaction mixture. A control group without carcinine and a blank group without BSA should also be prepared.

-

Add sodium azide to prevent microbial growth.

-

Incubate the mixtures in the dark at 37°C for a specified period (e.g., 7 days).[12]

-

After incubation, measure the fluorescence intensity of the samples using a fluorospectrometer at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm, which is characteristic of certain AGEs.[12][13]

-

The percentage of glycation inhibition is calculated by comparing the fluorescence of the carcinine-treated samples to the control.

Neuroprotective Effects

Carcinine exhibits neuroprotective properties, suggesting its potential in the management of neurodegenerative conditions.[2]

Mechanisms of Neuroprotection

The neuroprotective effects of carcinine are multifaceted and include:

-

Antioxidant Activity: By reducing oxidative stress in neural tissues, carcinine protects neurons from damage.[2]

-

4-HNE Scavenging: Carcinine's ability to scavenge the neurotoxic lipid peroxidation product 4-HNE is a key neuroprotective mechanism.[7] It has been shown to protect photoreceptor cells from oxidative damage.[6] In mouse retinal explants, carcinine rescues the protein level of retinol (B82714) dehydrogenase 12, an enzyme involved in 4-HNE detoxification, when challenged with 4-HNE.[14]

-

Histamine (B1213489) H3 Receptor Antagonism: As a histamine H3 receptor antagonist, carcinine can modulate the release of various neurotransmitters, which may contribute to its neuroprotective effects.[6][10]

-

Modulation of Signaling Pathways: While much of the research has focused on carnosine, it is suggested that these peptides can influence signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.[15][16]

Quantitative Data on Neuroprotective Activity

| Parameter | Value | Assay/System | Reference |

| Inhibition of 4-HNE-induced modification of mouse retinal proteins | IC50: 33.2 µg/µL | In vitro dot-blot analysis | [14] |

| Rescue of retinol dehydrogenase 12 protein level | Effective at 5 mM | Mouse retinal explants treated with 4-HNE | [14] |

Experimental Protocol: 4-HNE Scavenging in Retinal Proteins (Dot-Blot Analysis)

This protocol outlines a method to assess the ability of carcinine to inhibit the modification of retinal proteins by 4-HNE.

Materials:

-

Mouse retinal protein extract

-

4-hydroxynonenal (4-HNE) solution

-

This compound solutions of varying concentrations

-

Nitrocellulose membrane

-

Phosphate buffered saline (PBS)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HNE-protein adducts

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Incubate mouse retinal protein extract with 4-HNE in the presence of varying concentrations of this compound. A control without carcinine should be included. The incubation is typically carried out for a set time (e.g., 90 minutes) at room temperature.[14]

-

Spot small volumes (e.g., 1-2 µL) of each reaction mixture onto a nitrocellulose membrane.[17][18]

-

Allow the spots to dry completely.

-

Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]

-

Incubate the membrane with a primary antibody specific for 4-HNE-protein adducts overnight at 4°C.

-

Wash the membrane several times with a wash buffer (e.g., TBST).

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively.

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the dot intensities to determine the extent of 4-HNE-protein adduct formation and the inhibitory effect of carcinine.

Histamine H3 Receptor Antagonism

Carcinine is a selective antagonist of the histamine H3 receptor, with significantly lower affinity for H1 and H2 receptors.[6][10]

Mechanism of Action at the H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By acting as an antagonist, carcinine blocks the inhibitory effect of the H3 receptor, leading to an increased release of neurotransmitters such as histamine and serotonin.[14] This action may underlie some of its nootropic and neuroprotective effects.

Quantitative Data on Histamine Receptor Binding

| Receptor | Ki (µM) | Reference |

| Histamine H3 Receptor | 0.2939 | [8][14] |

| Histamine H1 Receptor | 3621.2 | [8][14] |

| Histamine H2 Receptor | 365.3 | [8][14] |

Signaling Pathway: Histamine H3 Receptor Antagonism

Caption: Carcinine's antagonism at the histamine H3 receptor.

Experimental Protocol: Histamine H3 Receptor Binding Assay

This is a generalized radioligand binding assay protocol to determine the affinity of carcinine for the histamine H3 receptor.

Materials:

-

Cell membranes expressing the human histamine H3 receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Radioligand (e.g., [3H]-N-α-Methylhistamine)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., a high concentration of a known H3 agonist/antagonist like clobenpropit)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of this compound in the assay buffer.

-

For total binding, omit carcinine. For non-specific binding, add a high concentration of a competing ligand.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[2]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Ki value for carcinine is determined by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).

Anti-Inflammatory Activity

While less extensively studied than its other properties, carcinine is suggested to possess anti-inflammatory effects. This is likely linked to its antioxidant activity and its potential modulation of inflammatory signaling pathways. For instance, the related compound carnosine has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[15] Further research is needed to fully elucidate the specific anti-inflammatory mechanisms of carcinine.

Potential Signaling Pathway Involvement: NF-κB

The NF-κB pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory cytokines. It is plausible that carcinine, similar to carnosine, may inhibit the activation of IKK, which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

Caption: Postulated inhibition of the NF-κB pathway by carcinine.

Conclusion

This compound is a multifunctional dipeptide with a range of biological activities that make it a compound of significant interest for therapeutic and cosmetic applications. Its potent antioxidant and anti-glycation properties position it as a strong candidate for anti-aging and anti-diabetic research. Furthermore, its neuroprotective effects and selective antagonism of the histamine H3 receptor open avenues for its investigation in neurological disorders. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the promising biological activities of carcinine.

References

- 1. Carnosine improves diabetic retinopathy via the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 7. Carnosine improves diabetic retinopathy via the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycation reactions of methylglyoxal during digestion in a dynamic, in vitro model of the upper gastrointestinal tract (TIM‐1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnosine inhibits glioblastoma growth independent from PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medic.upm.edu.my [medic.upm.edu.my]

- 13. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Carnosine Protects Mouse Podocytes from High Glucose Induced Apoptosis through PI3K/AKT and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. novateinbio.com [novateinbio.com]

- 18. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]

An In-depth Technical Guide to the Synthesis and Characterization of Carcinine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310), or β-alanyl-L-histamine, is a naturally occurring dipeptide analog with significant therapeutic potential. As a selective histamine (B1213489) H3 receptor antagonist, it plays a crucial role in modulating neurotransmitter release. Furthermore, its potent antioxidant and anti-glycation properties make it a compound of interest for applications in neuroprotection, anti-aging, and the management of diabetic complications. This technical guide provides a comprehensive overview of the synthesis and characterization of carcinine dihydrochloride (B599025), the stable salt form of carcinine. It includes a detailed, representative chemical synthesis protocol, methodologies for its characterization using modern analytical techniques, and a summary of its key biological activities with illustrative signaling pathways.

Synthesis of Carcinine Dihydrochloride

The primary route for the chemical synthesis of carcinine involves the coupling of a protected β-alanine derivative with histamine, followed by deprotection and conversion to the dihydrochloride salt. The most commonly employed method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond. The amine group of β-alanine is typically protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling.

Experimental Protocol: A Representative Synthesis

This protocol describes a representative synthesis of this compound based on established peptide coupling and deprotection methodologies.

Step 1: N-Boc-β-alanine Synthesis

-

Materials: β-alanine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Dioxane, Water, Sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

Dissolve β-alanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture with a cold 1M HCl solution to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-β-alanine as a white solid.

-

Step 2: Coupling of N-Boc-β-alanine and Histamine

-

Materials: N-Boc-β-alanine, Histamine (free base), N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-β-alanine (1 equivalent) and histamine (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

The by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU and wash it with cold DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-carcinine.

-

Step 3: Deprotection and Formation of this compound

-

Materials: Crude N-Boc-carcinine, 4M HCl in dioxane.

-

Procedure:

-

Dissolve the crude N-Boc-carcinine in a minimal amount of 4M HCl in dioxane.

-

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white powder.

-

Synthesis Workflow

Characterization of this compound

The identity, purity, and structural integrity of synthesized this compound are confirmed through a combination of analytical techniques.

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white crystalline powder[1] |

| Molecular Formula | C₈H₁₆Cl₂N₄O |

| Molecular Weight | 255.14 g/mol |

| Solubility | Soluble in water (>15 mg/mL) |

| Storage | Store at -20°C, desiccated |

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Outcome: A single major peak corresponding to carcinine.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of carcinine. While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and comparison with related compounds like carnosine.

-

¹H NMR: Expected signals would include those for the β-alanyl protons (two triplets), the ethyl protons of the histamine moiety (two triplets), and the imidazole (B134444) ring protons (two singlets).

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon, the carbons of the β-alanine and histamine backbones, and the carbons of the imidazole ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of carcinine.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like carcinine.

-

Expected m/z: The parent ion [M+H]⁺ for carcinine would be observed at approximately m/z 183.12.

-

Fragmentation: Common fragmentation patterns for peptides involve cleavage of the amide bond. For carcinine, this would likely result in fragments corresponding to the β-alanyl moiety and the histamine moiety.

Characterization Workflow

Biological Activity and Signaling Pathways

Carcinine exhibits a range of biological activities, primarily centered around its roles as a histamine H3 receptor antagonist, an antioxidant, and an anti-glycation agent.

Histamine H3 Receptor Antagonism

Carcinine is a selective antagonist of the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor, the H3 receptor inhibits the release of histamine and other neurotransmitters. By antagonizing this receptor, carcinine enhances the release of these neurotransmitters, which is a mechanism of interest for treating cognitive and sleep disorders.

The H3 receptor is coupled to the Gαi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Carcinine, by blocking this receptor, prevents this inhibitory effect.

Antioxidant Activity

Carcinine is a potent antioxidant capable of scavenging various reactive oxygen species (ROS), including hydroxyl radicals.[4] This activity is attributed to its imidazole ring. It also inhibits lipid peroxidation, protecting cell membranes from oxidative damage. A key aspect of its antioxidant function is its ability to scavenge 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in aging and diabetic complications. Carcinine effectively inhibits the formation of AGEs by trapping reactive dicarbonyl species like methylglyoxal.[2] It can also react with already glycated proteins, potentially reversing the process.

Conclusion

This compound is a promising therapeutic agent with a well-defined profile of biological activities. Its synthesis, while requiring standard peptide chemistry techniques, is straightforward. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring the quality and purity of the compound for research and development purposes. The multifaceted actions of carcinine as a histamine H3 receptor antagonist, antioxidant, and anti-glycation agent underscore its potential for addressing a variety of pathological conditions, making it a valuable molecule for further investigation in the fields of neuroscience, pharmacology, and drug discovery.

References

An In-depth Technical Guide to Carcinine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine dihydrochloride (B599025), the dihydrochloride salt of β-alanylhistamine, is a naturally occurring dipeptide analogue with a growing body of research highlighting its multifaceted biological activities. Initially identified for its role as a selective histamine (B1213489) H3 receptor antagonist, further studies have revealed its potent antioxidant and anti-glycation properties. This technical guide provides a comprehensive overview of the core scientific principles of Carcinine dihydrochloride, including its chemical characteristics, mechanism of action, and key experimental findings. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Chemical and Physical Properties

This compound is the salt form of Carcinine (β-alanylhistamine). The addition of two hydrochloride moieties enhances its stability and solubility for experimental use.

| Property | Value | Reference |

| IUPAC Name | 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | --INVALID-LINK-- |

| Synonyms | β-Alanylhistamine dihydrochloride, Decarboxy carnosine dihydrochloride | --INVALID-LINK-- |

| CAS Number | 57022-38-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₆Cl₂N₄O | --INVALID-LINK-- |

| Molecular Weight | 255.14 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in water | General knowledge |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily centered around its interaction with the histaminergic system and its ability to counteract oxidative and glycation-induced damage.

Histamine H3 Receptor Antagonism

Carcinine is a selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, Carcinine increases the release of histamine, which can have pro-cognitive and wakefulness-promoting effects.

Signaling Pathway:

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, Carcinine blocks this signaling cascade.

Quantitative Data:

| Parameter | Value | Reference |

| Ki for Histamine H3 Receptor | 0.2939 µM | [1] |

| Ki for Histamine H1 Receptor | 3621.2 µM | [1] |

| Ki for Histamine H2 Receptor | 365.3 µM | [1] |

Antioxidant Activity

Carcinine demonstrates significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). A key aspect of this activity is its effectiveness in scavenging 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation.

Mechanism: The imidazole (B134444) ring of the histamine moiety is thought to be crucial for its radical-scavenging activity. Carcinine can directly react with and neutralize harmful free radicals, thereby protecting cells from oxidative damage.

Quantitative Data:

| Assay | IC₅₀ Value | Reference |

| 4-Hydroxynonenal (4-HNE) Scavenging | 33.2 ± 0.6 µg/µL | [2] |

Anti-glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in the pathogenesis of various age-related diseases and diabetic complications. Carcinine has been shown to inhibit the formation of AGEs.

Mechanism: Carcinine is believed to exert its anti-glycation effects through multiple mechanisms, including trapping reactive carbonyl species (precursors to AGEs) and inhibiting the cross-linking of proteins.

References

Carcinine Dihydrochloride: A Technical Whitepaper on its Histamine H3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the histamine (B1213489) H3 receptor (H3R) antagonist activity of carcinine (B1662310) dihydrochloride (B599025). It consolidates quantitative data, details established experimental protocols for assessing H3R antagonism, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

Carcinine (β-alanylhistamine), particularly in its dihydrochloride salt form, has emerged as a selective antagonist of the histamine H3 receptor.[1][2][3][4] The H3 receptor, a presynaptic G-protein coupled receptor (GPCR), is a critical regulator of neurotransmitter release in the central nervous system (CNS), making it an attractive therapeutic target for a range of neurological disorders.[5][6][7][8] Carcinine's ability to block the inhibitory effects of histamine at the H3 autoreceptor leads to an increase in the synthesis and release of histamine and other key neurotransmitters, underpinning its potential in cognitive enhancement and neuroprotection.[1][2][6] This guide synthesizes the available preclinical data on carcinine's H3R antagonist profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of carcinine with histamine receptors and its downstream effects.

Table 1: Receptor Binding Affinity of Carcinine

| Receptor Subtype | Binding Affinity (Ki) in µM | Species/Tissue | Reference |

| Histamine H3 | 0.2939 ± 0.2188 | Rat Brain Cortex | [1][2] |

| Histamine H1 | 3621.2 ± 583.9 | Not Specified | [1][2] |

| Histamine H2 | 365.3 ± 232.8 | Not Specified | [1][2] |

Ki (inhibition constant) values represent the concentration of carcinine required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro and In Vivo Functional Activity of Carcinine

| Parameter | Effect | Concentration/Dose | Model System | Reference |

| Histidine Decarboxylase (HDC) Activity | Slight Increase | 20 mg/kg | Mouse Cortex | [1][2] |

| Brain Histamine Levels | Significant Decrease | 10, 20, and 50 mg/kg | Mouse Brain | [1][2] |

| 5-HT (Serotonin) Release | Significant Increase | 20, 50 µM | Mouse Cortex Slices | [1][2] |

| Dopamine Release | No Apparent Effect | 20, 50 µM | Mouse Cortex Slices | [1][2] |

| Locomotor Activity | Dose-dependent Increase | Not Specified | Mice (Open-field test) | [1][2] |

| Pentylenetetrazole-induced Kindling | Significant Inhibition | 20 mg/kg | Mice | [2] |

| Scopolamine-induced Learning Deficit | Amelioration | 20 mg/kg | Mice (Passive avoidance test) | [1][2] |

Core Signaling Pathways

The histamine H3 receptor primarily signals through the Gαi/o family of G-proteins. As an antagonist, carcinine blocks these downstream effects, which are initiated by the binding of the endogenous agonist, histamine.

Key Experimental Protocols

The following sections detail the generalized methodologies for assessing the H3 receptor antagonist activity of compounds like carcinine.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.[9]

Objective: To determine the binding affinity (Ki) of carcinine for the H3 receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human or rat H3 receptor.[9][10]

-

Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH), a selective H3R agonist.[11][12][13]

-

Test Compound: Carcinine dihydrochloride.

-

Non-specific Binding Control: High concentration of unlabeled histamine (e.g., 100 µM).[11][12]

-

Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[9]

-

Detection: Liquid scintillation counter.[9]

Protocol:

-

Preparation: Resuspend cell membranes in ice-cold assay buffer.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-NAMH (e.g., 2 nM) and varying concentrations of carcinine.[11][12]

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 2 hours at 25°C).[11][12]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[9]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.[9]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of carcinine to generate a competition curve. The IC50 (concentration inhibiting 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[9]

cAMP Accumulation Functional Assay

This assay measures the functional consequence of H3 receptor antagonism. H3R activation inhibits adenylyl cyclase, decreasing cAMP levels. An antagonist like carcinine will block this inhibition in the presence of an agonist.

Objective: To determine the functional potency (IC50) of carcinine as an H3 receptor antagonist.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[9][10]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[10]

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels.[9][10]

-

Agonist: A potent H3R agonist such as (R)-α-methylhistamine.[2]

-

Test Compound: this compound.

-

Detection Kit: A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10]

Protocol:

-

Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.[10]

-

Pre-incubation: Pre-incubate the cells with various concentrations of carcinine.

-

Stimulation: Add a fixed concentration of the H3R agonist (to inhibit cAMP production) and forskolin (to stimulate cAMP production).

-

Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

-

Detection: Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of carcinine. The data will show carcinine reversing the agonist-induced inhibition of cAMP production. Calculate the IC50 value from the resulting dose-response curve.

Conclusion

The data presented in this whitepaper strongly support the classification of this compound as a potent and selective histamine H3 receptor antagonist. Its high affinity for the H3 receptor over H1 and H2 subtypes, coupled with its functional ability to increase histaminergic and serotonergic activity, highlights its therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers engaged in the study of H3R pharmacology and the development of novel CNS-active agents. Further investigation into the in vivo efficacy and safety profile of carcinine is warranted to fully elucidate its clinical utility.

References

- 1. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of carcinine on histaminergic neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 8. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Carcinine dihydrochloride antioxidant properties

An In-depth Technical Guide to the Antioxidant Properties of Carcinine (B1662310) Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine, or β-alanyl-histamine, is a naturally occurring dipeptide analog of L-carnosine. As carcinine dihydrochloride, it presents as a stable, water-soluble compound that has garnered significant scientific interest for its potent antioxidant and cytoprotective capabilities. Unlike its parent compound carnosine, carcinine is resistant to enzymatic hydrolysis by carnosinases, which significantly enhances its bioavailability and therapeutic potential. This document provides a comprehensive technical overview of the multifaceted antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action to support further research and development.

Core Antioxidant Mechanisms of Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, making it a versatile agent in combating oxidative stress. These mechanisms include direct scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation and quenching of its toxic byproducts, chelation of transition metals, and potential modulation of endogenous antioxidant pathways.

Direct Scavenging of Reactive Species

Carcinine is an efficient scavenger of a broad range of deleterious reactive species. The imidazole (B134444) ring within its structure is central to this activity. It directly neutralizes highly damaging free radicals and oxidants, including:

-

Hydroxyl Radicals (•OH): Carcinine is a potent scavenger of hydroxyl radicals, one of the most reactive and damaging ROS in biological systems.[1][2][3]

-

Peroxyl Radicals (ROO•): It can effectively scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[2][3]

-

Other Reactive Oxygen Species: The compound is also capable of capturing and neutralizing hydrogen peroxide (H₂O₂) and singlet oxygen.[1]

-

Hypochlorous Acid (HOCl): Carcinine rapidly reacts with HOCl, a potent inflammatory oxidant produced by myeloperoxidase, to form stable chloramines, thus preventing HOCl-mediated damage to other biological molecules.[4][5]

Inhibition of Lipid Peroxidation and Scavenging of Toxic Aldehydes

A critical aspect of carcinine's protective function is its ability to defend cellular membranes against lipid peroxidation.[1] This is a dual-action mechanism:

-

Inhibition of Peroxidation Chain Reactions: By scavenging initiating radicals (like •OH) and propagating radicals (like ROO•), carcinine prevents the oxidation of polyunsaturated fatty acids within cell membranes.[2][3] Studies have demonstrated its capacity to inhibit the peroxidation of linoleic acid and phosphatidylcholine liposomes.[2][3]

-

Scavenging of 4-Hydroxynonenal (4-HNE): Perhaps its most significant role is the quenching of 4-HNE, a highly toxic and abundant end-product of lipid peroxidation.[6][7] 4-HNE readily forms adducts with proteins, leading to enzyme inactivation, protein aggregation, and cellular dysfunction. Carcinine reacts with 4-HNE to form a stable, non-toxic adduct, effectively detoxifying it.[7][8] In vitro studies have shown that carcinine can not only prevent the formation of 4-HNE-protein adducts but can also reverse pre-formed adducts.[7][8]

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Carcinine possesses weak metal-chelating capabilities, which contributes to its overall antioxidant profile.[2][3] By sequestering these pro-oxidant metal ions, it prevents them from participating in redox cycling and radical generation.[9] However, this is considered a secondary mechanism compared to its direct radical scavenging activities.[2][9]

Indirect Antioxidant Effects: Modulation of the Keap1-Nrf2 Signaling Pathway

While direct studies on carcinine are emerging, its structural analog carnosine is known to modulate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[10][11] It is hypothesized that carcinine may act similarly. Under conditions of oxidative stress, this pathway is activated:

-

Nrf2 Release: Oxidative stress or the presence of activators like carcinine may cause a conformational change in the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm for degradation.[12][13]

-

Nuclear Translocation: This change releases the transcription factor Nrf2, allowing it to translocate into the nucleus.[12][14]

-

ARE Binding & Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[12][15] This leads to the upregulated expression of a suite of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as enzymes involved in glutathione synthesis.[11][16][17]

Quantitative Data on Antioxidant Activities

The following tables summarize key quantitative data from in vitro studies, highlighting the efficacy of this compound in various antioxidant assays.

Table 1: Inhibition of Lipid Peroxidation Byproducts

| Assay | System | Target | Effective Concentration | IC₅₀ | Reference(s) |

|---|

| 4-HNE-Protein Adduct Formation | Mouse Retinal Protein Extract | 4-Hydroxynonenal (4-HNE) | 1 µg - 2 mg | 33.2 ± 0.6 µg/µL |[7][8] |

Table 2: Radical Scavenging and Lipid Hydroperoxide Reduction

| Activity | System | Species Targeted/Reduced | Effective Concentration | Reference(s) |

|---|---|---|---|---|

| Hydroxyl Radical Scavenging | Deoxyribose Damage Assay | •OH | 10 mM | [8] |

| Lipid Peroxidation Inhibition | Linoleic Acid & PC Liposomes | O₂⁻• dependent radicals | 10 - 25 mM | [2][3] |

| Lipid Hydroperoxide Reduction | LOOH & PCOOH in PC Liposomes | Lipid Hydroperoxides | 10 - 25 mM |[3][8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antioxidant properties of this compound.

Protocol: 4-Hydroxynonenal (4-HNE) Scavenging and Protein Protection Assay

This protocol is adapted from studies evaluating carcinine's neuroprotective effects in the retina.[7]

-

Objective: To determine if carcinine can directly scavenge 4-HNE and prevent or reverse the adduction of 4-HNE to cellular proteins.

-

Materials: this compound, 4-HNE, retinal protein extract (or other target protein), Phosphate-Buffered Saline (PBS), HPLC-MS system, dot-blot apparatus, primary antibody against 4-HNE-protein adducts, appropriate secondary antibody, and chemiluminescence detection reagents.

-

Methodology:

-

Direct Adduct Formation Analysis:

-

Incubate a solution of this compound (e.g., 0.5 mM) with 4-HNE in PBS for 16 hours.

-

Analyze the reaction mixture using HPLC coupled with mass spectrometry (HPLC-MS) to identify the peak corresponding to the carcinine-4-HNE adduct.

-

-

Inhibition of Protein Adduction (Prevention):

-

Prepare reaction tubes containing a fixed amount of retinal protein extract (e.g., 2.5 µg) in PBS.

-

Add increasing concentrations of this compound (e.g., from 1 µg to 2 mg) to the tubes.

-

Initiate the reaction by adding a fixed concentration of 4-HNE (e.g., 0.64 mM).

-

Incubate for 90 minutes at room temperature.

-

Quantify the amount of 4-HNE-protein adducts using a dot-blot analysis. Spot the reaction mixtures onto a nitrocellulose membrane, probe with an anti-4-HNE antibody, and detect with a chemiluminescent substrate.

-

Calculate the IC₅₀ value from the dose-response curve.

-

-

Reversal of Protein Adduction:

-

First, incubate the retinal protein extract with 4-HNE overnight to allow for maximum adduct formation.

-

Add a high concentration of this compound (e.g., 1 mg) to the mixture.

-

Incubate for various time points (e.g., 0 to 72 hours).

-

Quantify the remaining 4-HNE-protein adducts at each time point using dot-blot analysis to assess the rate of reversal.

-

-

Protocol: Hydroxyl Radical Scavenging (Deoxyribose Assay)

This is a standard cell-free assay to measure •OH scavenging.[2][3]

-

Objective: To quantify the ability of carcinine to scavenge hydroxyl radicals generated by a Fenton-like reaction.

-

Materials: this compound, 2-deoxy-D-ribose, FeCl₃, EDTA, H₂O₂, ascorbic acid, thiobarbituric acid (TBA), trichloroacetic acid (TCA).

-

Methodology:

-

Prepare a reaction mixture containing deoxyribose, FeCl₃, EDTA, and various concentrations of carcinine in a buffer.

-

Initiate the reaction by adding H₂O₂ and ascorbic acid. This generates hydroxyl radicals, which degrade the deoxyribose.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture at 95°C for 15 minutes. This allows the degraded deoxyribose fragments to react with TBA, forming a pink chromogen.

-

Cool the samples and measure the absorbance at 532 nm.

-

The scavenging activity is calculated by comparing the absorbance of the samples containing carcinine to a control sample without the scavenger.

-

Protocol: Metal Chelating Activity (Ferrozine Assay)

This assay assesses the ability of a compound to chelate ferrous iron (Fe²⁺).[18]

-

Objective: To measure the Fe²⁺ chelating capacity of this compound.

-

Materials: this compound, ferrous chloride (FeCl₂), ferrozine (B1204870).

-

Methodology:

-

Mix various concentrations of this compound with a fixed concentration of FeCl₂.

-

Allow the mixture to incubate briefly to permit chelation.

-

Add ferrozine to the solution. Ferrozine is a chromogenic indicator that forms a stable, magenta-colored complex with any free Fe²⁺.

-

Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm after a 10-minute incubation period.

-

A decrease in absorbance in the presence of carcinine indicates that it has chelated the Fe²⁺, making it unavailable to react with ferrozine. The chelating activity is calculated relative to a control.

-

Visualizations: Pathways and Workflows

Diagram 1: Core Antioxidant Mechanisms of Carcinine

Caption: Logical overview of carcinine's multifaceted antioxidant mechanisms.

Diagram 2: The Keap1-Nrf2 Signaling Pathway Activation

Caption: Carcinine potentially activates the Keap1-Nrf2 antioxidant pathway.

Diagram 3: Experimental Workflow for 4-HNE Scavenging Assay

Caption: Workflow for quantifying 4-HNE-protein adduct inhibition by carcinine.

Conclusion and Future Directions

This compound is a robust antioxidant with a compelling, multi-pronged mechanism of action against oxidative stress. Its ability to directly scavenge a wide array of reactive species, inhibit lipid peroxidation, and detoxify harmful aldehydes like 4-HNE positions it as a compound of significant interest for therapeutic applications, particularly in conditions marked by high oxidative damage, such as neurodegenerative diseases and retinopathies.[7][19] Its superior stability compared to L-carnosine enhances its potential as a drug candidate.

Future research should focus on elucidating its effects on the Nrf2 pathway in various cell types, conducting comprehensive in vivo studies to confirm its efficacy and pharmacokinetic profile, and exploring its synergistic potential when combined with other antioxidant or anti-inflammatory agents. The detailed protocols and quantitative data provided herein serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising molecule.

References

- 1. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]

- 2. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnosine and Carcinine Derivatives Rapidly React with Hypochlorous Acid to Form Chloramines and Dichloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of carnosine and related compounds on generation of free oxygen species: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 57022-38-5 [amp.chemicalbook.com]

- 7. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of low-density lipoprotein oxidation by carnosine histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The emerging role of the Nrf2–Keap1 signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 16. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. caringsunshine.com [caringsunshine.com]

Carcinine Dihydrochloride: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) dihydrochloride (B599025), the dihydrochloride salt of carcinine (β-alanylhistamine), is a naturally occurring dipeptide analogue of carnosine. Emerging research has highlighted its potential as a neuroprotective agent, demonstrating efficacy in models of oxidative stress-induced neuronal damage. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of carcinine dihydrochloride, supported by quantitative data from key studies. It details the experimental protocols used to elucidate these mechanisms and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. A common pathological hallmark of many of these conditions is oxidative stress, leading to cellular damage and apoptosis. Carcinine (β-alanylhistamine) has been identified as a promising neuroprotective agent due to its multifaceted mechanisms of action.[1] This guide focuses on the dihydrochloride salt of carcinine, presenting the current scientific understanding of its neuroprotective effects at a technical level.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are primarily attributed to two well-documented mechanisms: the direct scavenging of toxic aldehydes and the modulation of neurotransmitter systems through histamine (B1213489) receptor antagonism.

Scavenging of 4-Hydroxynonenal (B163490) (4-HNE)

Oxidative stress leads to lipid peroxidation, generating highly reactive and cytotoxic aldehydes such as 4-hydroxynonenal (4-HNE). 4-HNE readily forms adducts with proteins, impairing their function and leading to cellular dysfunction and apoptosis. Carcinine has been shown to directly scavenge 4-HNE, thereby mitigating its neurotoxic effects.[1][2]

Studies in a mouse model of light-induced retinal degeneration, a model of oxidative stress, have provided significant quantitative evidence for the neuroprotective effects of carcinine through 4-HNE scavenging.[1][3]

Table 1: Neuroprotective Effects of Carcinine in Light-Induced Retinal Degeneration [1]

| Parameter | Control (Light-Exposed) | Carcinine-Treated (Light-Exposed) | Protection (%) |

| Photoreceptor Cell Nuclei Loss | 78.1% | 17.3% | 77.8% |

| RDH12 Protein Level Decrease | 46.7% | No significant decrease | ~100% |

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Protocol 1: 4-HNE Scavenging and Protein Adduct Analysis [1]

-

Objective: To determine the ability of carcinine to form an adduct with 4-HNE and to prevent and reverse 4-HNE modification of retinal proteins.

-

Methodology:

-

Adduct Formation: 0.5 mM carcinine was incubated with 0.64 mM 4-HNE at room temperature for 16 hours. The formation of the 4-HNE-carcinine adduct was analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS).

-

Inhibition of Protein Modification: Retinal protein extracts (2.5 µg) were incubated with 0.64 mM 4-HNE in the presence of increasing concentrations of carcinine. The amount of 4-HNE-protein adducts was quantified by dot-blot analysis using an anti-HNE antibody.

-

Reversal of Protein Modification: Pre-formed 4-HNE-protein adducts were incubated with 1 mg of carcinine for various time points. The reduction in adduct levels was quantified by dot-blot analysis.

-

Protocol 2: In Vivo Model of Light-Induced Retinal Degeneration [1][3]

-

Objective: To evaluate the neuroprotective effect of carcinine on photoreceptor cells in vivo.

-

Methodology:

-

Animal Model: BALB/c mice were used.

-

Treatment: Mice were administered carcinine via intravitreal injection (1 µL of 2 M solution) or oral gavage (20 mg/day for 5 days).

-

Induction of Damage: Mice were exposed to bright light (3000-4000 lux) for 4-5 hours to induce oxidative damage in the retina.

-

Assessment of Retinal Function: Electroretinography (ERG) was performed to measure the electrical responses of retinal cells.

-

Histological Analysis: Retinal sections were prepared and stained to quantify the number of photoreceptor cell nuclei in the outer nuclear layer (ONL).

-

Immunoblot Analysis: The levels of Retinol Dehydrogenase 12 (RDH12), a protein susceptible to 4-HNE modification, were measured by immunoblotting.

-

Histamine H3 Receptor Antagonism

Beyond its direct antioxidant properties, carcinine acts as a selective antagonist of the histamine H3 receptor.[4][5] The H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, carcinine can increase the release of histamine, which has been shown to have neuroprotective effects in certain contexts.[6]

Pharmacological studies have characterized the binding affinity of carcinine for histamine receptors and its effects on neurotransmitter release and neuronal activity.[4]

Table 2: Histamine H3 Receptor Binding Affinity and Functional Activity of Carcinine [4]

| Parameter | Value |

| Ki for Histamine H3 Receptor (μM) | 0.2939 ± 0.2188 |

| Ki for Histamine H1 Receptor (μM) | 3621.2 ± 583.9 |

| Ki for Histamine H2 Receptor (μM) | 365.3 ± 232.8 |

| Effect on 5-HT Release from Cortex Slices (at 20, 50 μM) | Significant increase |

| Effect on Dopamine (B1211576) Release from Cortex Slices | No apparent effect |

Protocol 3: Histamine Receptor Binding Assay [4]

-

Objective: To determine the binding affinity of carcinine for histamine H1, H2, and H3 receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from cells expressing the respective human histamine receptors.

-

Radioligand Binding: Competition binding assays were performed using specific radioligands for each receptor subtype ([³H]mepyramine for H1, [³H]tiotidine for H2, and [³H]Nα-methylhistamine for H3).

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of carcinine.

-

Detection: The amount of bound radioactivity was measured, and the inhibition constant (Ki) was calculated.

-

Protocol 4: Neurotransmitter Release from Brain Slices [4]

-

Objective: To measure the effect of carcinine on the release of serotonin (B10506) (5-HT) and dopamine from mouse cortex slices.

-

Methodology:

-

Brain Slice Preparation: Coronal slices of the mouse cortex were prepared.

-

Superfusion: Slices were superfused with artificial cerebrospinal fluid (aCSF).

-

Stimulation: Neurotransmitter release was evoked by high potassium (K+) stimulation.

-

Treatment: Slices were exposed to carcinine (20 and 50 μM).

-

Quantification: The amount of 5-HT and dopamine in the superfusate was measured by HPLC with electrochemical detection.

-

Signaling Pathways

The neuroprotective effects of this compound are mediated through distinct signaling pathways. The following diagrams illustrate the established and hypothesized pathways.

4-HNE Scavenging and Protection of Cellular Proteins

References

- 1. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation | Aging [aging-us.com]

- 2. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnosine prevents necrotic and apoptotic death of rat thymocytes via ouabain sensitive Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

Carcinine Dihydrochloride: A Technical Guide to its Physiological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (B1662310) dihydrochloride (B599025), the dihydrochloride salt of β-alanyl-histamine, is a naturally occurring dipeptide analog of carnosine. Possessing a unique multi-faceted mechanism of action, carcinine has emerged as a compound of significant interest in the fields of pharmacology and dermatology. This technical guide provides an in-depth exploration of the physiological functions of carcinine dihydrochloride, with a particular focus on its anti-glycation, antioxidant, and neuroprotective properties. Detailed experimental protocols from key studies are provided, alongside quantitative data and visual representations of its signaling pathways to support further research and development.

Introduction

Carcinine (β-alanylhistamine) is a biologically active dipeptide found in mammalian tissues, including the brain, muscle, and liver. As a decarboxylated derivative of carnosine, carcinine exhibits enhanced stability under certain physiological conditions while retaining and, in some aspects, improving upon the therapeutic properties of its precursor.[1][2][3] Its diverse physiological activities, ranging from potent antioxidant and anti-glycation effects to selective histamine (B1213489) H3 receptor antagonism, position it as a promising candidate for therapeutic and cosmetic applications.[4][5][6] This guide will synthesize the current scientific understanding of this compound, offering a technical overview for researchers and drug development professionals.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 3-amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide dihydrochloride | [1] |

| Synonyms | β-Alanylhistamine dihydrochloride, Decarboxy Carnosine HCl, Alistin | [1][7] |

| CAS Number | 57022-38-5 | [1][8] |

| Molecular Formula | C₈H₁₄N₄O · 2HCl | [8] |

| Molecular Weight | 255.14 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Water: >15 mg/mL | [8] |

Physiological Functions and Mechanisms of Action

This compound exerts its physiological effects through several distinct yet interconnected pathways. These include direct antioxidant activity, potent anti-glycation capabilities, and modulation of the histaminergic system.

Antioxidant Activity

Carcinine is a potent antioxidant that protects cells from oxidative damage by scavenging a variety of reactive oxygen species (ROS).[1][9] It is effective against hydroxyl radicals, elemental oxygen, and hydrogen peroxide radicals.[1] This activity helps to inhibit lipid peroxidation and maintain the integrity of cell membranes.[1][10]

A key aspect of its antioxidant function is its ability to scavenge 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation.[4][6] By forming a stable adduct with 4-HNE, carcinine neutralizes its damaging effects on proteins.[11]

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[12][13][14] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and skin aging.[15][16][17] Carcinine demonstrates significant anti-glycation properties by acting on different stages of the glycation process.[1][2] It can prevent the initial formation of Amadori products and also trap reactive carbonyl species like methylglyoxal (B44143) (MGO), a key intermediate in AGE formation.[18][19] By inhibiting the cross-linking of proteins such as collagen and elastin (B1584352), carcinine helps to maintain their structural integrity and function.[1][2]

Neuroprotection and Histamine H3 Receptor Antagonism

Carcinine acts as a selective antagonist of the histamine H3 receptor, with a 100- to 1000-fold greater selectivity for H3 over H1 and H2 receptors.[4][5][6] The H3 receptor is an autoreceptor on histaminergic neurons that inhibits the synthesis and release of histamine. By blocking this receptor, carcinine increases the release of histamine in the brain, which can lead to enhanced neuronal activity and neuroprotective effects.[20] This mechanism is thought to contribute to its observed benefits in models of neurodegenerative conditions and cognitive deficits.[11][20]

Quantitative Data from Experimental Studies

The physiological effects of carcinine have been quantified in a number of in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Enzyme Activity

| Parameter | Value | Species/System | Reference |

| Histamine H3 Receptor (Ki) | 0.2939 µM | - | [11] |